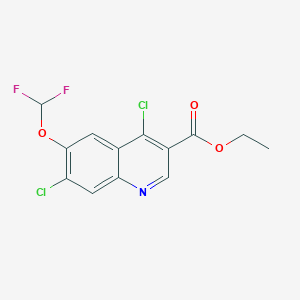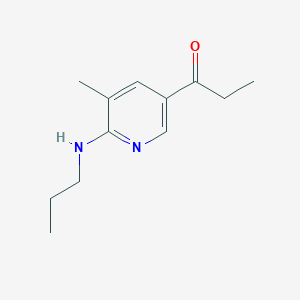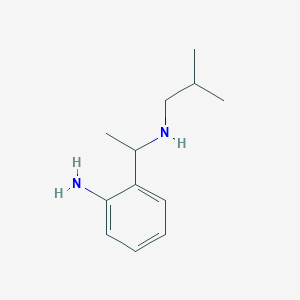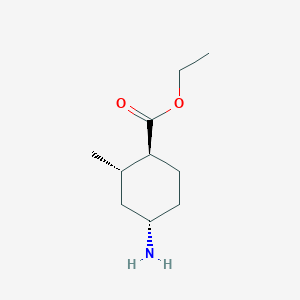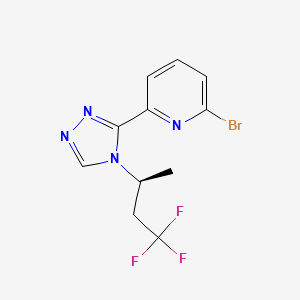
(S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a bromine atom, a trifluorobutan-2-yl group, and a triazole ring attached to a pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Applications De Recherche Scientifique
(S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and other biomolecules, providing insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutan-2-yl group and the triazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another compound with a trifluorobutan-2-yl group, used in different contexts.
Diethyl [4-phenyl-3-(trifluoromethyl)thiophen-2-yl]phosphonate: A similar compound with a trifluoromethyl group, used in synthetic chemistry.
4,4,4-Trifluoro-1-butanol: A simpler compound with a trifluorobutan-2-yl group, used as a building block in organic synthesis.
Uniqueness
(S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its combination of a bromine atom, a trifluorobutan-2-yl group, and a triazole ring attached to a pyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10BrF3N4 |
|---|---|
Poids moléculaire |
335.12 g/mol |
Nom IUPAC |
2-bromo-6-[4-[(2S)-4,4,4-trifluorobutan-2-yl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C11H10BrF3N4/c1-7(5-11(13,14)15)19-6-16-18-10(19)8-3-2-4-9(12)17-8/h2-4,6-7H,5H2,1H3/t7-/m0/s1 |
Clé InChI |
BMCXKIBNTDUUAB-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)Br |
SMILES canonique |
CC(CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


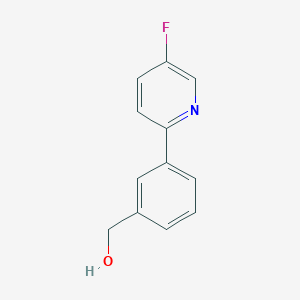

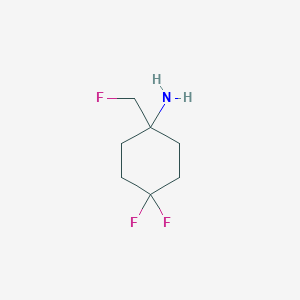
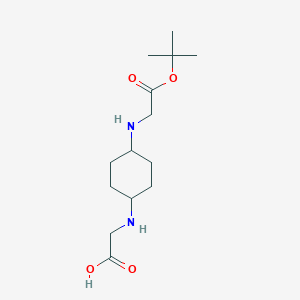
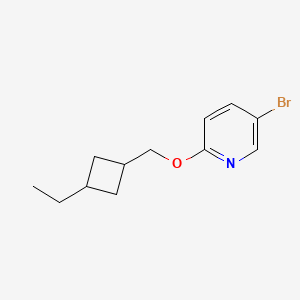
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B12997302.png)
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12997305.png)
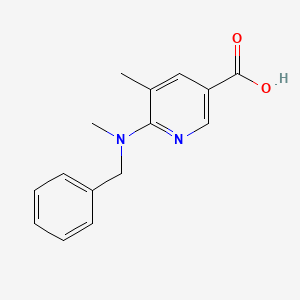
![tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12997308.png)
